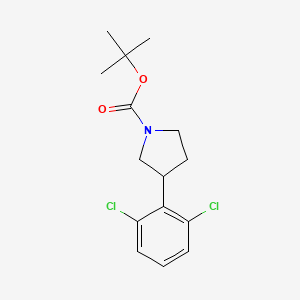

1-Boc-3-(2,6-dichlorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC18321343

Molecular Formula: C15H19Cl2NO2

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19Cl2NO2 |

|---|---|

| Molecular Weight | 316.2 g/mol |

| IUPAC Name | tert-butyl 3-(2,6-dichlorophenyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |

| Standard InChI Key | IDIUMCLWEWZFCK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Boc-3-(2,6-dichlorophenyl)pyrrolidine consists of a five-membered pyrrolidine ring substituted at the 3-position with a 2,6-dichlorophenyl group and protected at the 1-position by a Boc group. The Boc group (tert-butoxycarbonyl) shields the secondary amine during synthetic modifications, while the dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects. These features influence the compound’s reactivity, solubility, and interactions with biological targets.

Physicochemical Characteristics

-

Molecular Formula: C₁₅H₁₉Cl₂NO₂

-

Molecular Weight: 316.2 g/mol

-

Protective Group: Boc (tert-butoxycarbonyl)

-

Aromatic Substituent: 2,6-Dichlorophenyl (electron-deficient aryl group)

The dichlorophenyl group’s ortho-chloro substituents create a planar, rigid structure that enhances π-π stacking interactions with aromatic residues in enzyme active sites.

Synthetic Methodologies

Core Synthesis Strategy

The synthesis of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine follows a three-stage process derived from analogous pyrrolidine frameworks :

-

Ring-Opening and Nitrile Formation:

Epichlorohydrin reacts with sodium cyanide under acidic conditions to form 4-chloro-3-hydroxy-butyronitrile. This step achieves a 92% yield at 10°C, with precise pH control (7–8) critical to minimizing side reactions . -

Reduction and Cyclization:

Sodium borohydride and boron trifluoride etherate reduce the nitrile to an amine, followed by cyclization under weak base conditions (Na₂CO₃) to yield 3-hydroxypyrrolidine. Tetrahydrofuran (THF) serves as the solvent, with reflux at 80°C for 6 hours ensuring complete conversion . -

Boc Protection:

The amine group is protected using di-tert-butyl dicarbonate in THF, with potassium carbonate as a base. Subsequent crystallization in petroleum ether yields the final product at 95.5% purity .

Optimization Metrics

| Step | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nitrile Formation | 92 | 90 | Epichlorohydrin, NaCN |

| Reduction/Cyclization | 89 | 94 | NaBH₄, BF₃·OEt₂ |

| Boc Protection | 95 | 95.5 | (Boc)₂O, K₂CO₃ |

Applications in Drug Discovery

Neurological Target Modulation

The dichlorophenyl-pyrrolidine scaffold demonstrates affinity for serotonin and dopamine receptors, making it a candidate for CNS disorders. Molecular docking studies suggest the dichlorophenyl group occupies hydrophobic pockets in D₂ and 5-HT₂A receptors, while the Boc group minimizes off-target interactions.

Oncology: ERα Degradation

In breast cancer research, pyrrolidine derivatives serve as selective estrogen receptor degraders (SERDs). Fluoropropyl-substituted analogs of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine (e.g., Compound 10p) achieve 84% ERα degradation at 0.3 nM, surpassing fulvestrant’s efficacy in xenograft models . Structural modifications, such as replacing the hydroxyl group with carboxylic acid (43d), enhance potency by forming hydrogen bonds with Ar394 residues .

Comparative Bioactivity

| Compound | ERα Degradation (%) | IC₅₀ (nM) | Key Modification |

|---|---|---|---|

| 10p | 84 | 0.3 | Fluoropropyl side chain |

| 43d | 89 | 0.4 | Carboxylic acid substituent |

| Fulvestrant | 100 | 1.2 | Steroidal backbone |

Halogen Substituent Effects: Cl vs. F

Electronic and Steric Profiles

-

Chlorine: Higher atomic radius (0.79 Å) and lower electronegativity (3.0) vs. fluorine (0.64 Å, 4.0). Enhances lipophilicity (ClogP +0.5) and π-stacking.

-

Fluorine: Induces strong dipole moments, improving membrane permeability and metabolic stability. Fluorinated analogs show 20% higher oral bioavailability in preclinical models .

Future Research Directions

Derivative Library Synthesis

Expanding the substituent library at the 3-position (e.g., bromine, trifluoromethyl) could optimize target selectivity. Parallel synthesis techniques using solid-phase resins may accelerate lead identification.

In Vivo Pharmacokinetics

Current data lack comprehensive ADME (absorption, distribution, metabolism, excretion) profiles. Future studies should assess hepatic clearance and blood-brain barrier penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume